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Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent
inhibitor of the alpha isoform of the phosphoinositide 3-kinase (PI3Ka) catalytic subunit.[1]
Developed by Totus Medicines, TOS-358 is engineered to selectively target and irreversibly
bind to both wild-type and mutated forms of PI3Ka, leading to profound and sustained inhibition
of the PISK/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent driver
in various solid tumors, making PI3Ka a compelling target for anticancer therapies. Preclinical
studies have positioned TOS-358 as a promising candidate with a potentially superior efficacy
and safety profile compared to non-covalent PI3Ka inhibitors.[2][3] This technical guide
provides a comprehensive overview of the publicly available information on the
pharmacokinetics of TOS-358 in animal models, including its mechanism of action, qualitative
summaries of preclinical studies, and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to the PI3Ka enzyme, which is a key component of the
PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth,
proliferation, survival, and metabolism. By forming a covalent bond, TOS-358 achieves durable
and near-complete inhibition of PI3Ka activity.[2][3] This sustained target engagement is
believed to overcome the rapid pathway reactivation that can limit the efficacy of reversible
inhibitors.[4]
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Diagram 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by TOS-358.
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Preclinical Pharmacokinetics in Animal Models

While specific quantitative pharmacokinetic parameters for TOS-358 are not publicly available,
preclinical studies have been conducted in multiple animal models, including mice, rats, and
dogs.[2][3] These studies have been crucial in establishing the safety and efficacy profile of the
compound, leading to its advancement into clinical trials.[2]

Data Presentation

Detailed quantitative pharmacokinetic data from preclinical studies of TOS-358 have not been
disclosed in the public domain. The following tables are structured to present such data once it
becomes available.

Table 1: Single-Dose Pharmacokinetic Parameters of TOS-358 in Mice

AUC
Dose Cmax Bioavaila
Route Tmax (hr) (ng*hrimL t1/2 (hr) .
(mgl/kg) (ng/mL) ) bility (%)
Data not
publicly Oral N/A N/A N/A N/A N/A
available

| Data not publicly available | IV | N/A| N/A| N/A| N/A| N/A|

Table 2: Single-Dose Pharmacokinetic Parameters of TOS-358 in Rats

AUC
Dose Cmax Bioavaila
Route Tmax (hr) (ng*hrimL t1/2 (hr) .
(mgl/kg) (ng/mL) ) bility (%)
Data not
publicly Oral N/A N/A N/A N/A N/A
available

| Data not publicly available | IV | N/A| N/A| N/A| N/A| N/A |
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Table 3: Single-Dose Pharmacokinetic Parameters of TOS-358 in Dogs

AUC
Dose Cmax Bioavaila
Route Tmax (hr) (ng*hrimL t1/2 (hr) .
(mgl/kg) (ng/mL) | bility (%)
Data not
publicly Oral NI/A N/A N/A N/A N/A
available

| Data not publicly available | IV | N/A| N/A| N/A| N/A| N/A |

Qualitative Summary of Animal Studies

Preclinical evaluation of TOS-358 in various animal models has demonstrated:

» Superior Efficacy: In over 30 patient-derived xenograft (PDX) and cell-derived xenograft
(CDX) models of cancers with PI3Ka mutations, TOS-358 showed significantly greater tumor
growth inhibition compared to non-covalent PI3Ka inhibitors.[4]

o Favorable Safety Profile: A key finding from studies in mice, rats, and dogs is that TOS-358
does not induce significant hyperglycemia at efficacious doses.[2][3] This is a notable
advantage over other PI3K inhibitors where hyperglycemia can be a dose-limiting toxicity.[2]

o Durable Target Inhibition: The covalent mechanism of action of TOS-358 leads to sustained
and near-complete inhibition of the PI3K/Akt pathway, which is believed to be critical for its
potent anti-tumor activity.[2][4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of TOS-358 have
not been publicly disclosed. However, a general workflow for such studies is outlined below.
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Diagram 2: General Experimental Workflow for Preclinical Pharmacokinetic Studies.
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A typical preclinical pharmacokinetic study would involve the following key steps:

Animal Models: Selection of appropriate animal species (e.g., mice, rats, dogs) and strains.

e Drug Formulation and Administration: Preparation of TOS-358 in a suitable vehicle for the
intended route of administration (oral and intravenous).

o Dosing: Administration of single or multiple doses of TOS-358 to the animal models.

o Sample Collection: Timed collection of biological samples, typically blood (plasma or serum),
over a specified period.

o Bioanalysis: Quantification of TOS-358 concentrations in the collected samples using a
validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax,
AUC, half-life, etc.) using specialized software.

o Data Interpretation: Evaluation of the pharmacokinetic profile to understand the absorption,
distribution, metabolism, and excretion (ADME) properties of the drug.

Conclusion

TOS-358 is a promising covalent inhibitor of PI3Ka with a compelling preclinical profile. While
detailed quantitative pharmacokinetic data and specific experimental protocols from animal
studies are not yet in the public domain, the available information highlights its potent and
durable inhibition of the PI3K/Akt/mTOR pathway, superior anti-tumor efficacy in various cancer
models, and a favorable safety profile, particularly concerning hyperglycemia. As TOS-358
progresses through clinical development, further details regarding its pharmacokinetic
properties are anticipated to be released, which will provide a more complete understanding of
its clinical potential.
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 To cite this document: BenchChem. [Pharmacokinetics of TOS-358 in Animal Models: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413905#pharmacokinetics-of-tos-358-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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